molecular formula C16H21N3O5 B2661401 2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891120-86-8

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2661401
CAS No.: 891120-86-8
M. Wt: 335.36
InChI Key: URBBKUTZVVWOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Oxadiazole Research

The exploration of oxadiazoles in drug discovery began in the mid-20th century, with early studies focusing on their stability and electronic properties as aromatic heterocycles. Among the four oxadiazole isomers, 1,3,4-oxadiazole gained prominence due to its synthetic accessibility and capacity for functionalization. The first therapeutic application of this scaffold appeared in the 1980s with the development of fenadiazole, an anxiolytic agent. By the 2000s, the HIV integrase inhibitor raltegravir—featuring a 1,3,4-oxadiazole ring—marked a milestone, demonstrating the scaffold’s viability in targeting complex enzymatic processes. Parallel advancements in synthetic methodologies, such as the cyclization of tetrazoles with acyl chlorides, enabled the systematic production of diverse derivatives for structure-activity relationship (SAR) studies.

Development of Oxadiazole Propanamides as Therapeutic Agents

Propanamide-functionalized 1,3,4-oxadiazoles emerged as a distinct subclass in the 2010s, driven by the need to improve pharmacokinetic properties such as solubility and metabolic stability. The propanamide moiety (-NHCOCH2-) serves as a flexible linker, facilitating interactions with biological targets while maintaining low toxicity profiles. For example, N-substituted propanamide derivatives like 6a-l (Table 1) demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 4.2 to 12.8 μg/mL.

Table 1: Bioactivity of Selected 1,3,4-Oxadiazole Propanamide Derivatives

Compound R-Group Target Organism IC50 (μg/mL)
6a 2,3-Dimethylphenyl S. aureus 4.2
6c 3,4-Dichlorophenyl E. coli 7.5
6e 4-Methoxyphenyl Pseudomonas aeruginosa 9.1

These findings underscore the role of electron-withdrawing and donating substituents in modulating antibacterial efficacy.

Research Significance of 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole nucleus offers three key advantages in drug design:

  • Electron-Deficient Aromaticity : Enhances binding affinity to enzymes through π-π stacking and dipole interactions.
  • Metabolic Resistance : The ring’s stability against oxidative degradation prolongs half-life in vivo.
  • Synthetic Versatility : Amenable to functionalization at the 2- and 5-positions, enabling rapid SAR exploration.

Recent studies highlight its utility in anticancer agents, where derivatives inhibit tubulin polymerization by mimicking the trimethoxyphenyl pharmacophore of combretastatin A-4. For instance, compound 4o —a 1,3,4-oxadiazole analog—exhibited IC50 values of 0.4–3.8 nM across seven cancer cell lines, surpassing the potency of combretastatin A-4 in most cases.

Academic and Pharmaceutical Interest in Trimethoxyphenyl-Substituted Oxadiazoles

The 3,4,5-trimethoxyphenyl group has become a cornerstone in oncology drug design due to its ability to disrupt microtubule dynamics. When conjugated to 1,3,4-oxadiazoles, this moiety enhances antiproliferative activity by promoting hydrophobic interactions with the colchicine binding site of tubulin. Molecular docking studies of 2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide reveal strong binding affinity (−9.8 kcal/mol) mediated by hydrogen bonds with residues Thr179 and Asn258. Additionally, the methyl groups on the propanamide chain reduce rotational freedom, optimizing steric complementarity with target proteins.

Current pharmaceutical pipelines include analogs of this compound in preclinical trials for pancreatic and breast cancers, with preliminary data showing tumor mass reduction rates of 58–72% in murine models. Academic efforts focus on further diversifying the propanamide side chain to improve blood-brain barrier penetration for CNS applications.

Properties

IUPAC Name

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)14(20)17-15-19-18-13(24-15)9-7-10(21-4)12(23-6)11(8-9)22-5/h7-8H,1-6H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBBKUTZVVWOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions.

    Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a suitable halide derivative.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halides and other nucleophiles or electrophiles can be used under appropriate conditions, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Activity
Research indicates that compounds similar to 2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibit significant anti-inflammatory properties. A study highlighted the development of pyrazole derivatives that showed selective inhibition of cyclooxygenase II (COX-II), a key enzyme in the inflammatory process. The compound's structural features contribute to its efficacy against inflammatory conditions while minimizing ulcerogenic effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study : A series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory potential. One derivative demonstrated an IC50 value of 0.011 μM against COX-II, significantly outperforming existing treatments like Rofecoxib .

2. Anticancer Activity
The compound has shown promise in cancer research, particularly in targeting breast cancer cell lines such as MCF-7 and MDA-MB 231. In vitro studies utilizing the MTT assay revealed that certain derivatives exhibited cytotoxic effects on these cancerous cells while maintaining low toxicity on normal cells .

Data Table: Cytotoxic Activity Against Breast Cancer Cell Lines

Compound NameCell LineIC50 (µM)Toxicity on Normal Cells (NIH-3T3)
Compound AMCF-727.7>100
Compound BMDA-MB 23139.2>100

Antimicrobial Properties

Recent investigations into the antimicrobial properties of similar compounds have revealed that they possess both antibacterial and antifungal activities. The structure of this compound enhances its interaction with microbial targets .

Case Study : A study examining monomeric alkaloids found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . This highlights the potential of the oxadiazole moiety in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock proteins . This inhibition can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activities

2.2.1. Antifungal Activity

Compounds with sulfonyl or sulfanyl groups at position 2 exhibit superior antifungal activity. For example:

  • 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole showed EC₅₀ values of 12.3–18.7 µg/mL against Botrytis cinerea and Rhizoctonia solani .
  • N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides demonstrated MIC values of 8–32 µg/mL against Candida albicans and Aspergillus niger .
    The target compound’s bulky 2,2-dimethylpropanamide group may reduce antifungal efficacy compared to sulfonyl/sulfanyl derivatives, as electron-withdrawing groups enhance membrane penetration .
2.2.2. Anticancer Potential

Trimethoxyphenyl-linked 1,3,4-oxadiazoles are associated with microtubule disruption. For example:

  • 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives bearing pyridinyl or phenyl groups showed IC₅₀ values of 1.2–4.8 µM against breast (MCF-7) and lung (A549) cancer cells .
    The target compound’s branched amide may enhance cytotoxicity by improving cellular uptake, though experimental validation is needed.
2.2.3. Antibacterial Activity

Sulfanylacetamide derivatives (e.g., N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ) exhibited MICs of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s lack of a sulfur linker likely diminishes antibacterial effects.

Physicochemical Properties

Property Target Compound N-[5-(Trimethoxyphenyl)-oxadiazol-2-yl]acetamide Sulfonyl Derivative
Molecular Weight (g/mol) ~349.4 307.3 353.3
Melting Point (°C) Not reported 134–178 (analogs) 160–165
Solubility Moderate (predicted) Low in polar solvents Low (hydrophobic sulfonyl)

Biological Activity

2,2-Dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxyphenyl hydrazine with appropriate acylating agents under controlled conditions. The synthetic pathway is crucial for ensuring the biological activity of the resultant compound.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted using the MTT assay revealed the following IC50 values:

Cell LineIC50 (µM)
MCF-727.7
T47-D39.2
MDA-MB 231Not specified
NIH-3T3 (normal)>100

These results indicate that the compound has a selective cytotoxicity towards cancerous cells while exhibiting low toxicity towards normal cells .

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through various pathways. The presence of the oxadiazole moiety is believed to play a critical role in interacting with cellular targets involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. This potential was evaluated against several bacterial strains using standard agar diffusion methods. The compound showed promising results against Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have highlighted the effectiveness of compounds containing oxadiazole rings in treating various diseases. For instance:

  • In Vivo Studies : In a study involving mice models with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : When used in combination with established chemotherapeutic agents like doxorubicin and paclitaxel, the compound enhanced the overall anticancer efficacy while reducing side effects associated with high doses of these drugs.

Q & A

Q. Table 1: Representative Spectral Data

Functional Group1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)IR (cm1^{-1})
3,4,5-Trimethoxyphenyl6.85–7.20 (s, 2H)56.1 (OCH3_3)1215 (C-O-C)
Oxadiazole C=N-164.81509
Amide C=O-166.61674

Basic: How is biological activity screened for this compound?

Answer:
Initial screening focuses on enzyme inhibition (e.g., alkaline phosphatase) and cytotoxicity assays:

  • Enzymatic Assays : Measure IC50_{50} using p-nitrophenyl phosphate as a substrate. Activity is pH-dependent (optimal pH 9–10) and sensitive to substituent electronic effects .
  • Antifungal/Antitumor Testing : Follow CLSI protocols for fungal strains (e.g., Candida albicans) or MTT assays on leukemia cell lines (e.g., K562). IC50_{50} values correlate with electron-withdrawing substituents (e.g., nitro groups) .

Advanced: How can structure-activity relationships (SAR) guide optimization?

Answer:
SAR studies prioritize substituent effects on the oxadiazole and propanamide moieties:

  • Oxadiazole Modifications : Electron-deficient groups (e.g., -NO2_2) enhance antifungal activity but reduce solubility. For instance, 3-nitrophenyl derivatives show IC50_{50} values ~5 µM against Aspergillus spp., while amino groups improve bioavailability .
  • Propanamide Chain : Bulky groups (e.g., 2,2-dimethyl) increase steric hindrance, reducing off-target interactions but lowering membrane permeability .

Q. Table 2: Substituent Impact on Biological Activity

Substituent (R)Antifungal IC50_{50} (µM)Alkaline Phosphatase Inhibition (%)
3-NO2_2-phenyl5.2 ± 0.332 ± 4
4-NH2_2-phenyl12.7 ± 1.168 ± 6
4-CH3_3-phenyl18.9 ± 2.445 ± 5

Advanced: How to resolve contradictions in biological data across studies?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding poses in alkaline phosphatase active sites. Compare results with crystallographic data from SHELX-refined structures .
  • Meta-Analysis : Pool data from analogs (e.g., thiadiazole derivatives) to distinguish scaffold-specific effects .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME calculate LogP (optimal 2–3) and topological polar surface area (TPSA <140 Å2^2) to assess blood-brain barrier penetration .
  • Metabolism Studies : CYP450 isoform interactions (e.g., CYP3A4 inhibition) are modeled using Schrödinger’s QikProp, highlighting risks of drug-drug interactions .

Advanced: How to design experiments for mechanistic elucidation?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) between the compound and target enzymes .
  • Reactive Oxygen Species (ROS) Assays : Probe prooxidant effects in Saccharomyces cerevisiae models using DCFH-DA fluorescence .
  • X-ray Crystallography : Resolve electron density maps with SHELXL to confirm binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.